Enzymatic c-Met Potency: EMD-1204831 vs. Tepotinib (EMD-1214063)
EMD-1204831 demonstrates potent inhibition of c-Met enzymatic activity, with an IC50 of 9 nmol/L, in a direct head-to-head comparison with tepotinib (EMD-1214063), which has an IC50 of 3 nmol/L [1]. Both compounds were evaluated under the same assay conditions. This quantitative difference in potency (3-fold) provides a clear basis for selection depending on the desired concentration range for target engagement in enzymatic assays.
| Evidence Dimension | In vitro c-Met kinase enzymatic activity (IC50) |
|---|---|
| Target Compound Data | 9 nmol/L |
| Comparator Or Baseline | Tepotinib (EMD-1214063): 3 nmol/L |
| Quantified Difference | 3-fold lower potency for EMD-1204831 compared to tepotinib |
| Conditions | Biochemical c-Met kinase activity assay |
Why This Matters
This quantifies the relative potency, allowing researchers to select the appropriate tool compound based on the required IC50 for their specific in vitro assay or cellular model.
- [1] Bladt F, Faden B, Friese-Hamim M, et al. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clin Cancer Res. 2013;19(11):2941-2951. View Source
